2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide
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Description
2-{3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-[(3-methoxyphenyl)methyl]acetamide is a useful research compound. Its molecular formula is C25H24N4O6 and its molecular weight is 476.489. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The chemical structure of compounds related to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide allows for various synthetic applications. For instance, the synthesis and characterization of 5-substituted-1,3,4-oxadiazole derivatives have been explored, highlighting their potential in creating molecules with significant acetylcholinesterase inhibitory activity (Rehman et al., 2013). Similarly, the development of N-acetylcarbamate potassium salts from methoxybenzyl compounds demonstrates their use as nucleophiles in the synthesis of N-alkylacetamides and protected amines, showing their versatility in pharmaceutical product synthesis (Sakai et al., 2022).
Biological Screening
The biological screening of compounds within the structural family of 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(3-methoxybenzyl)acetamide offers insights into their therapeutic potential. Rhodanine-3-acetic acid derivatives, for instance, exhibit antimicrobial properties against a range of pathogens, including mycobacteria and fungi, demonstrating the broad-spectrum antimicrobial potential of this chemical class (Krátký et al., 2017). Additionally, the exploration of 1,3,4-oxadiazole and acetamide derivatives for lipase and α-glucosidase inhibition showcases the potential of these compounds in addressing metabolic disorders (Bekircan et al., 2015).
Anticancer Activity
The design and synthesis of 1,3,4-oxadiazoline analogs of combretastatin A-4, incorporating methoxyphenyl and acetamide functionalities, underscore the anticancer activity of these compounds. Through disrupting microtubule dynamics, they exhibit potent antiproliferative activities against various cancer cell lines, indicating their promise as lead compounds for anticancer drug development (Lee et al., 2010).
Antioxidant Properties
Novel coordination complexes constructed from pyrazole-acetamide derivatives, including methoxyphenyl groups, have been investigated for their antioxidant activity. These studies reveal significant antioxidant properties, highlighting the potential of these compounds in oxidative stress-related therapeutic applications (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-32-18-7-4-6-16(12-18)14-26-22(30)15-29-11-5-8-19(25(29)31)24-27-23(28-35-24)17-9-10-20(33-2)21(13-17)34-3/h4-13H,14-15H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHXEGVXGLIIKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCC4=CC(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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